molecular formula C5H8O3 B1598165 Methyl 2-methyloxirane-2-carboxylate CAS No. 58653-97-7

Methyl 2-methyloxirane-2-carboxylate

Cat. No. B1598165
Key on ui cas rn: 58653-97-7
M. Wt: 116.11 g/mol
InChI Key: OSYXXQUUGMLSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08026234B2

Procedure details

A mixture of methyl 2-methylglycidate (3.2 mL, 30 mmol) and cyclohexylamine (5.2 mL, 45 mmol) in ethanol (50 mL) was heated at 80° C. for 24 h. The reaction mixture was then concentrated, diluted to EtOAc, washed by NaHCO3, brine and water. Organic layer was dried, concentrated to give a residue which is used for next step without further purification (6.7 g, 97%). [M+H] calc'd for C12H23NO3, 230. found 230.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:5]([O:7][CH3:8])=[O:6])[O:4][CH2:3]1.[CH:9]1([NH2:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[CH2:16](O)C>>[CH:9]1([NH:15][CH2:3][C:2]([OH:4])([CH3:1])[C:5]([O:7][CH2:8][CH3:16])=[O:6])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
3.2 mL
Type
reactant
Smiles
CC1(CO1)C(=O)OC
Name
Quantity
5.2 mL
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
ADDITION
Type
ADDITION
Details
diluted to EtOAc
WASH
Type
WASH
Details
washed by NaHCO3, brine and water
CUSTOM
Type
CUSTOM
Details
Organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
is used for next step without further purification (6.7 g, 97%)

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)NCC(C(=O)OCC)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.